molecular formula C11H11IN2O B8154654 5-(Cyclopropylmethoxy)-3-iodo-1H-indazole

5-(Cyclopropylmethoxy)-3-iodo-1H-indazole

Cat. No.: B8154654
M. Wt: 314.12 g/mol
InChI Key: OJDBDXZIHQIDHL-UHFFFAOYSA-N
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Description

5-(Cyclopropylmethoxy)-3-iodo-1H-indazole is a chemical compound that belongs to the indazole family Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring This particular compound is characterized by the presence of a cyclopropylmethoxy group at the 5-position and an iodine atom at the 3-position of the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopropylmethoxy)-3-iodo-1H-indazole typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate precursors, such as ortho-substituted hydrazines and aldehydes or ketones.

    Introduction of the Iodine Atom: The iodine atom can be introduced at the 3-position of the indazole ring through electrophilic iodination using reagents like iodine or N-iodosuccinimide (NIS) under suitable conditions.

    Attachment of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group can be introduced via nucleophilic substitution reactions, where a cyclopropylmethanol derivative reacts with the indazole intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the iodine atom, converting it to a hydrogen atom or other substituents.

    Substitution: The iodine atom at the 3-position is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, where the iodine can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas (H2) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

    Oxidation: Formation of cyclopropylmethoxy aldehyde or carboxylic acid derivatives.

    Reduction: Formation of 5-(Cyclopropylmethoxy)-1H-indazole.

    Substitution: Formation of 3-substituted indazole derivatives.

Scientific Research Applications

5-(Cyclopropylmethoxy)-3-iodo-1H-indazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound can be used as a probe to study biological pathways and interactions due to its unique structural features.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(Cyclopropylmethoxy)-3-iodo-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The cyclopropylmethoxy group and iodine atom can influence the compound’s binding affinity and specificity, affecting its overall biological activity. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    5-(Cyclopropylmethoxy)-1H-indazole: Lacks the iodine atom at the 3-position.

    3-Iodo-1H-indazole: Lacks the cyclopropylmethoxy group at the 5-position.

    5-Methoxy-3-iodo-1H-indazole: Contains a methoxy group instead of a cyclopropylmethoxy group.

Uniqueness

5-(Cyclopropylmethoxy)-3-iodo-1H-indazole is unique due to the combination of the cyclopropylmethoxy group and the iodine atom, which can impart distinct chemical and biological properties. This combination can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-(cyclopropylmethoxy)-3-iodo-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IN2O/c12-11-9-5-8(15-6-7-1-2-7)3-4-10(9)13-14-11/h3-5,7H,1-2,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDBDXZIHQIDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC3=C(NN=C3C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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